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molecular formula C14H21ClN4O2 B2930172 Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate CAS No. 1420956-78-0

Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate

Cat. No. B2930172
M. Wt: 312.8
InChI Key: CIUXZUTZWHMGLL-UHFFFAOYSA-N
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Patent
US09340514B2

Procedure details

tert-butyl(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate was prepared using the procedure similar to COMPOUND 54 using 2,4-dichloropyrimidine and tert-butyl piperidin-3-ylcarbamate. MS (ES+) C14H21ClN4O2 requires: 312. found: 313 [M+H]+
[Compound]
Name
COMPOUND 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:10]1>>[C:18]([O:17][C:16](=[O:22])[NH:15][CH:11]1[CH2:12][CH2:13][CH2:14][N:9]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)[CH2:10]1)([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
COMPOUND 54
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CN(CCC1)C1=NC(=NC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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